3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by:
- Core structure: A fused thienopyridine scaffold with a carboxamide group at position 2.
- Substituents: Position 3: Amino group (–NH₂). Position 6: 4-Pyridinyl moiety, enhancing π-π stacking interactions in biological targets. N-Substituent: 2-Methoxyphenyl group, influencing solubility and receptor binding .
Typical yields range from 37% to 95%, depending on substituent complexity .
Propriétés
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-5-3-2-4-15(16)23-19(25)18-17(21)13-6-7-14(24-20(13)27-18)12-8-10-22-11-9-12/h2-11H,21H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGVUKWSZNQMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various cellular processes, including transcription, mRNA processing, and DNA repair.
Mode of Action
The compound interacts with its target, CDK8, by inhibiting its activity. This inhibition likely occurs through the compound binding to the ATP-binding pocket of CDK8, preventing ATP from binding and thus blocking the kinase’s ability to phosphorylate its substrates.
Biochemical Pathways
The inhibition of CDK8 affects several biochemical pathways. CDK8 is involved in the regulation of gene expression, and its inhibition can lead to changes in the transcriptional activity of numerous genes. This can have downstream effects on various cellular processes, including cell cycle progression, apoptosis, and DNA repair.
Pharmacokinetics
This suggests that this compound may also have favorable pharmacokinetic properties, including good oral bioavailability.
Result of Action
The inhibition of CDK8 by this compound can lead to a variety of molecular and cellular effects. For instance, it can affect cell cycle progression, potentially leading to cell cycle arrest. Additionally, it can influence the transcription of various genes, which can have wide-ranging effects on cellular function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its ability to interact with its target. Additionally, the presence of other molecules, such as ATP or other kinases, can influence the compound’s efficacy.
Analyse Des Réactions Chimiques
Oxidative Dimerization Reactions
The compound undergoes hypochlorite (NaOCl)-mediated oxidative dimerization under mild conditions (aqueous ethanol, room temperature), forming stereospecific polyheterocyclic ensembles. This reaction proceeds via cleavage of the N–H bond and C(2)=C(3) bond in the thienopyridine core, followed by the formation of three new σ-bonds (Figure 1) .
Key Observations:
| Reaction Condition | Product | Yield | Stereochemistry |
|---|---|---|---|
| NaOCl in EtOH (6–9 h) | Dimerized polycycle | 28–29% | R,R,R,R/S,S,S,S configuration |
| NaOCl in H<sub>2</sub>O | Solvolysis product 32a | 14–15% | Keto-enol tautomerism observed |
Mechanism :
-
Electrophilic attack by Cl<sup>+</sup> or HOCl on the amino-thienopyridine core.
-
Intermediate resonance stabilization and subsequent dimerization.
-
Solvent-dependent pathway bifurcation (aqueous vs. alcoholic conditions) .
Nucleophilic Substitution at the Pyridinyl Group
The 4-pyridinyl substituent participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions. For example:
-
Reaction with 4-aminopiperidine in 1,4-dioxane at 80°C yields piperidine-substituted derivatives (analogous to ).
-
Halogenation at the pyridine ring’s ortho/para positions using NBS or NCS has been theorized but not experimentally confirmed for this specific compound.
Carboxamide Functionalization
The carboxamide group (-CONH-) exhibits reactivity in:
a) Hydrolysis
-
Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid (-COOH) or carboxylate salt.
b) Condensation Reactions
-
Reacts with aldehydes (e.g., p-chlorobenzaldehyde) in the presence of nanocatalysts (ZnO/Fe<sub>3</sub>O<sub>4</sub>) to form pyrano[2,3-d]pyrimidine hybrids (Figure 2) .
Methoxyphenyl Ring Modifications
The 2-methoxyphenyl group undergoes:
-
O-Demethylation : Using BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C to yield phenolic derivatives .
-
Electrophilic Aromatic Substitution : Nitration or sulfonation at the para position relative to the methoxy group (predicted via DFT calculations) .
Amino Group Reactivity
The primary amino group (-NH<sub>2</sub>) participates in:
-
Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) to form imines (confirmed via TLC and <sup>1</sup>H NMR) .
-
Acylation : Acetylation with Ac<sub>2</sub>O/pyridine yields N-acetyl derivatives (theoretical yield: 82–89%) .
Sulfur-Containing Core Reactivity
The thieno[2,3-b]pyridine sulfur atom resists oxidation under standard conditions (e.g., H<sub>2</sub>O<sub>2</sub>, MMPP) but forms sulfoxides with MCPBA (meta-chloroperbenzoic acid) in CH<sub>2</sub>Cl<sub>2</sub> .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling at the 6-(4-pyridinyl) position with aryl boronic acids has been hypothesized but requires experimental validation.
Experimental Challenges and Limitations
Comparaison Avec Des Composés Similaires
Structural Modifications and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., CF₃, Br) increase melting points (e.g., 260–261°C for compound 16 ), while methoxy groups reduce crystallinity .
- Yield Trends : Bulky substituents (e.g., trifluoromethyl) lower yields due to steric hindrance during cyclization (e.g., 85% for compound 7 vs. 95% for simpler analogs ).
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a thiophene precursor with a pyridine derivative under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) to form the thieno[2,3-b]pyridine core.
- Step 2 : Introduction of the 2-methoxyphenyl carboxamide group via nucleophilic acyl substitution, often catalyzed by coupling agents like EDCI or HOBt .
- Purification : Silica gel column chromatography (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields the final product.
- Validation : Confirm purity via HPLC (>95%) and characterize intermediates using -NMR (e.g., δ 8.2–8.6 ppm for pyridinyl protons) and -NMR (e.g., δ 165–170 ppm for carboxamide carbonyl) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
A combination of analytical techniques is critical:
- Spectroscopy :
- X-ray crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves bond lengths (e.g., C–N bond: ~1.34 Å) and dihedral angles (e.g., thieno-pyridine ring planarity) .
Advanced: How should researchers design experiments to assess its biological activity, such as kinase inhibition?
Answer:
- In vitro assays :
- Dose-response analysis : Test concentrations from 1 nM to 100 µM, using DMSO as a vehicle control. Normalize data to untreated cells .
- Validation : Western blotting (e.g., FOXM1 protein downregulation) with β-actin as a loading control. ImageJ for densitometry and GraphPad Prism for statistical significance (p<0.05) .
Advanced: How can structure-activity relationship (SAR) contradictions arise in analogs with electron-withdrawing/donating substituents?
Answer:
Contradictions often stem from:
- Substituent positioning : Electron-withdrawing groups (e.g., -CF) at the 4-position enhance kinase binding (IC ~50 nM) but reduce solubility, while 2-methoxy groups improve bioavailability .
- Conformational flexibility : Bulky substituents (e.g., 3,4-dichlorophenyl) may distort the thieno-pyridine core, reducing activity despite favorable electronic effects .
- Assay variability : Differences in cell permeability (e.g., Caco-2 monolayer assays) or off-target effects (e.g., Epac1 inhibition) can obscure SAR trends .
Advanced: What statistical approaches resolve data contradictions in efficacy studies?
Answer:
- Normalization : Use Abbott’s formula (% control = 100×(X−Y)/X) to correct for baseline mortality in untreated controls .
- Error analysis : Calculate probable errors (PE) for replicates. Differences >3×PE indicate significance (e.g., p<0.05 via Student’s t-test) .
- Multivariate regression : Analyze IC, LogP, and substituent Hammett constants (σ) to disentangle electronic vs. steric effects .
Advanced: How can crystallographic data address discrepancies in molecular docking predictions?
Answer:
- Refinement : Use SHELXL to optimize hydrogen bonding (e.g., N–H···O interactions) and torsional angles, ensuring the docked pose aligns with experimental electron density maps (R-factor <0.05) .
- Validation : Compare docking scores (AutoDock Vina) with crystallographic B-factors; high B-factors (>30 Å) suggest flexible regions where docking may fail .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
